NG-497

ATGL Species Selectivity Lipolysis

NG-497 is the only commercially available ATGL inhibitor with rigorously validated human/primate selectivity and documented inactivity against rodent orthologues. Unlike Atglistatin, NG-497 eliminates species-dependent variability, ensuring reproducible, translationally relevant data in human adipocyte, hepatocyte (HepG2), organoid, and PDX models. Its defined selectivity within the PNPLA family (PNPLA1-5) at 100 μM and functional validation in lipolysis-dependent respiration assays make it the definitive tool compound for studying ATGL-driven lipotoxicity, MASH, and cancer metastasis. Procure NG-497 to secure target-specific inhibition without off-target lipid hydrolase confounding.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
Cat. No. B12394195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNG-497
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NC(=CC(=C2)OC)C(=O)OC(C)C
InChIInChI=1S/C18H21NO4/c1-5-22-14-8-6-13(7-9-14)16-10-15(21-4)11-17(19-16)18(20)23-12(2)3/h6-12H,5H2,1-4H3
InChIKeyVYEIBLWRGBQRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NG-497 ATGL Inhibitor: Human-Specific Lipolysis Suppression for Targeted Metabolic Research Procurement


NG-497 (CAS 2598242-66-9; molecular weight 315.36 g/mol) is a small-molecule, substrate-competitive, and reversible inhibitor of human and nonhuman primate adipose triglyceride lipase (ATGL; PNPLA2) with an IC50 of 1 μM and a Ki of 0.5 μM [1]. NG-497 is the first reported small-molecule inhibitor selective for human ATGL, binding within a hydrophobic cavity adjacent to the enzyme's active site and abolishing lipolysis in human adipocytes in a dose-dependent and reversible manner [1]. The compound demonstrates high selectivity over structurally and functionally related lipid hydrolases and is inactive against rodent and most other non-primate ATGL orthologues [1].

Why Generic ATGL Inhibitor Substitution Fails: NG-497's Unique Species and Isoform Selectivity Profile


In-class ATGL inhibitors such as Atglistatin exhibit broad species reactivity and limited selectivity data, rendering them unsuitable for studies requiring human-specific target engagement or for translational models where rodent cross-reactivity confounds interpretation [1]. NG-497's stringent selectivity—potently inhibiting human and rhesus monkey ATGL while showing minimal to no activity against mouse, rat, goat, pig, dog, and marmoset orthologues—provides a critical experimental control that cannot be achieved with generic ATGL inhibitors [1]. Furthermore, NG-497 demonstrates defined selectivity within the human PNPLA family (PNPLA1-5) at concentrations up to 100 μM, a level of characterization absent for most alternatives [2]. Substituting NG-497 with a less-characterized ATGL inhibitor introduces substantial risk of off-target lipid hydrolase inhibition and species-dependent variability, compromising data reproducibility and translational validity.

NG-497 Quantitative Differentiation Evidence: Species Selectivity, Isoform Specificity, and Cellular Potency Data


NG-497 Exhibits Stringent Human/Primate ATGL Selectivity Absent in Atglistatin

NG-497 potently inhibits human and rhesus monkey ATGL with an IC50 of 1 μM and a Ki of 0.5 μM. In contrast, Atglistatin, a widely used ATGL inhibitor, inhibits ATGL across multiple species with an IC50 of approximately 0.7 μM, demonstrating broad species reactivity [1]. NG-497 exhibits minimal inhibition (less than 20%) of rat, dog, and marmoset ATGL at 50 μM, and is completely inactive against mouse, goat, and pig ATGL at the same concentration [1]. This species-selective profile is mechanistically explained by NG-497's binding to a hydrophobic cavity near the ATGL active site, where three specific amino acid residues determine inhibitor efficacy and species selectivity [1].

ATGL Species Selectivity Lipolysis

NG-497 Demonstrates Defined Selectivity Within the Human PNPLA Family at 100 μM

NG-497 is selective for ATGL (PNPLA2) over related human PNPLA family members PNPLA1, PNPLA3, PNPLA4, and PNPLA5 when tested at a high concentration of 100 μM [1]. This selectivity profile is documented in the peer-reviewed primary literature and vendor technical datasheets. In comparison, Atglistatin is described as selective for ATGL over "other key metabolic lipases," but quantitative selectivity data against the full PNPLA family at defined concentrations are not consistently reported in primary literature for Atglistatin .

PNPLA Family Isoform Selectivity Off-Target

NG-497 Potently Inhibits Lipolysis in Human Adipocytes with IC50 Values of 0.5-1.5 μM

NG-497 abolishes hormone-induced lipolysis in human adipocytes. In human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes, NG-497 inhibits isoproterenol-induced total fatty acid release with an IC50 of 1.5 μM and hormone-sensitive lipase (HSL)-independent fatty acid release with an IC50 of 0.5 μM [1]. Atglistatin inhibits lipolysis in murine adipocytes with an IC50 of approximately 0.7 μM, but direct comparative data in human adipocytes are not widely available in the primary literature . NG-497 also inhibits forskolin-induced fatty acid release in primary human adipocytes [1].

Adipocyte Lipolysis Cellular Potency Metabolic Disease

NG-497 Functions as a Reversible, Substrate-Competitive Inhibitor with Defined Binding Site

NG-497 is a reversible, substrate-competitive inhibitor of ATGL that binds within a hydrophobic cavity adjacent to the enzyme's active site, as revealed by combined analysis of chimeric ATGL proteins and homology modeling [1]. Three specific amino acid residues within this cavity determine inhibitor efficacy and species selectivity, providing a defined molecular scaffold for selective inhibition [1]. In contrast, while Atglistatin is also described as a competitive inhibitor, detailed structural characterization of its binding mode and the molecular determinants of its species selectivity are not as extensively documented in the peer-reviewed literature [2].

Mechanism of Action Reversible Inhibition Binding Site

NG-497 Demonstrates No Cytotoxicity and Does Not Impair Mitochondrial Function at Effective Concentrations

NG-497 is non-cytotoxic and does not impair mitochondrial function through off-target effects at concentrations that effectively inhibit ATGL. Specifically, NG-497 (40 μM, 80 min) reduces lipolysis-dependent respiration in HepG2 cells without impairing mitochondrial function, confirming that observed metabolic effects are due to on-target ATGL inhibition rather than mitochondrial toxicity [1]. Atglistatin is also reported to lack cytotoxicity up to 50 μM, but data on mitochondrial function preservation are not explicitly documented in the primary literature for Atglistatin .

Cytotoxicity Mitochondrial Function Safety Profile

NG-497 Inhibits Lipolysis-Dependent Respiration in HepG2 Cells

NG-497 (40 μM, 80 min) reduces lipolysis-dependent respiration in HepG2 cells, a human hepatocellular carcinoma line, without impairing mitochondrial function [1]. This finding supports the compound's utility in studying ATGL-dependent metabolic reprogramming in liver-derived cells. Comparable data for Atglistatin in HepG2 cells are not available in the primary literature, limiting its applicability in this specific experimental context .

Hepatocellular Carcinoma Lipid Metabolism Respiration

NG-497 Application Scenarios: Human Adipocyte Lipolysis, Hepatocellular Metabolism, and Cancer Metastasis Research


Human Adipocyte Lipolysis and Lipotoxicity Studies

NG-497 is the optimal tool compound for studying ATGL-dependent lipolysis in human adipocytes and for investigating lipotoxicity-driven metabolic disorders such as insulin resistance and steatohepatitis. Its validated potency in human SGBS adipocytes (IC50 = 0.5-1.5 μM) and primary human adipocytes, combined with its stringent human/primate species selectivity, ensures target-specific inhibition without confounding off-target effects on related lipid hydrolases [1].

Hepatocellular Lipid Metabolism and Steatohepatitis Research

Researchers investigating ATGL's role in hepatocellular lipid accumulation, metabolic dysfunction-associated steatohepatitis (MASH), or liver cancer metabolism should select NG-497 based on its demonstrated ability to reduce lipolysis-dependent respiration in HepG2 cells without impairing mitochondrial function [1]. This functional validation in a human hepatocyte model provides a robust foundation for mechanistic studies and preclinical drug discovery efforts.

Cancer Metastasis and Cell Membrane Fluidity Research

Recent patent literature demonstrates that NG-497 inhibits lung adenocarcinoma cell metastasis by reducing triglyceride breakdown, decreasing cell membrane fluidity, and impairing resistance to fluid shear stress [1]. This application scenario leverages NG-497's well-characterized mechanism of action and human target selectivity to investigate the intersection of lipid metabolism and cancer cell dissemination.

Translational Studies Requiring Human-Specific ATGL Inhibition

For preclinical studies utilizing human primary cells, organoids, or patient-derived xenograft (PDX) models, NG-497 is the only commercially available ATGL inhibitor with rigorously documented human/primate selectivity and minimal cross-reactivity with rodent ATGL orthologues [1]. This property eliminates species-dependent variability and ensures that experimental outcomes reflect human target biology, a critical requirement for translational validity in drug discovery programs.

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